An In-depth Technical Guide to Benzyl-PEG7-MS and its Role in PROTACs
An In-depth Technical Guide to Benzyl-PEG7-MS and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG7-MS
Benzyl-PEG7-MS is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a critical role in bridging the two active components of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The unique chemical structure of Benzyl-PEG7-MS offers specific advantages in the rational design and optimization of PROTACs, influencing their efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of Benzyl-PEG7-MS, its chemical properties, its strategic role in PROTAC design, and detailed (representative) experimental protocols for its application.
Chemical Properties of Benzyl-PEG7-MS
Benzyl-PEG7-MS is characterized by a seven-unit polyethylene glycol chain, flanked by a benzyl group at one end and a methanesulfonyl (mesyl) group at the other. The mesyl group serves as a good leaving group, facilitating nucleophilic substitution reactions for conjugation to a ligand, while the benzyl group can act as a stable protecting group or a point of attachment.
| Property | Value | Source |
| Molecular Formula | C22H38O10S | [1] |
| Molecular Weight | 494.60 g/mol | [1] |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | [1] |
| Canonical SMILES | CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 | [1] |
| Appearance | Transparent Liquid | [1] |
| Purity | >95% | |
| Storage | 2-8°C |
The Role of Benzyl-PEG7-MS in PROTACs
The linker is a critical determinant of a PROTAC's success, and PEG-based linkers like Benzyl-PEG7-MS are widely used due to their favorable properties.
Core Function: Bridging the Target Protein and E3 Ligase
The primary role of any PROTAC linker is to connect the POI-binding ligand and the E3 ligase-binding ligand. This connection enables the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in the targeted protein degradation pathway. The length and flexibility of the linker are paramount for optimal ternary complex formation.
Advantages of the PEG Moiety
The polyethylene glycol chain in Benzyl-PEG7-MS confers several advantages:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC, which is crucial for in vitro assays and in vivo applications.
-
Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Reduced Non-specific Binding: The PEG chain can minimize non-specific interactions with other proteins and cellular components, potentially reducing off-target effects.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the two ligands to achieve the most stable and effective ternary complex.
The Significance of the Benzyl Group
The benzyl group in Benzyl-PEG7-MS can serve multiple purposes in PROTAC design:
-
Conformational Rigidity: While the PEG chain is flexible, the benzyl group can introduce a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal binding to the target protein and E3 ligase.
-
Hydrophobic Interactions: The aromatic ring of the benzyl group can participate in hydrophobic or pi-stacking interactions with the target protein or E3 ligase, potentially enhancing the stability of the ternary complex.
-
Synthetic Handle: The benzyl group can be used as a stable protecting group for a hydroxyl functionality during synthesis, or it can be functionalized to serve as an attachment point for one of the ligands.
Representative Experimental Protocol: Synthesis of a Hypothetical PROTAC
Disclaimer: The following is a representative protocol for the synthesis of a hypothetical PROTAC, herein referred to as "HypoPROTAC-1," targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase. This protocol is for illustrative purposes and would require optimization for actual laboratory synthesis.
HypoPROTAC-1 Structure: (BTK Ligand) - (Amide Bond) - (Benzyl-PEG7) - (Linkage) - (Pomalidomide)
Materials and Reagents
-
BTK ligand with a terminal carboxylic acid (e.g., a derivative of Ibrutinib)
-
Pomalidomide with a nucleophilic handle (e.g., 4-aminomethyl-pomalidomide)
-
Benzyl-PEG7-MS
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase preparative HPLC system
-
LC-MS system
-
NMR spectrometer
Synthetic Workflow
Step-by-Step Procedure
Step 1: Synthesis of Benzyl-PEG7-Pomalidomide Intermediate
-
To a solution of 4-aminomethyl-pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add a solution of Benzyl-PEG7-MS (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Benzyl-PEG7-Pomalidomide intermediate.
Step 2: Synthesis of HypoPROTAC-1
-
To a solution of the BTK ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the Benzyl-PEG7-Pomalidomide intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, HypoPROTAC-1, by reversed-phase preparative HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following table presents hypothetical performance data for HypoPROTAC-1, based on typical values for similar PROTACs.
| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| HypoPROTAC-1 | BTK | CRBN | Benzyl-PEG7-MS | 25 | >90 |
| Control (BTK Inhibitor) | BTK | N/A | N/A | N/A | 0 |
Signaling Pathway and Mechanism of Action
HypoPROTAC-1 is designed to hijack the ubiquitin-proteasome system to induce the degradation of BTK. The signaling pathway is as follows:
-
Ternary Complex Formation: HypoPROTAC-1 simultaneously binds to BTK and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein.
-
Proteasomal Recognition: The polyubiquitinated BTK protein is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the BTK protein into small peptides, while the HypoPROTAC-1 molecule is released and can induce the degradation of another BTK protein.
Conclusion
Benzyl-PEG7-MS is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC, while the benzyl group can provide conformational stability and additional interaction points. The methanesulfonyl group allows for efficient conjugation to E3 ligase or target protein ligands. The rational design of PROTACs, including the careful selection of the linker, is crucial for achieving potent and selective degradation of disease-causing proteins. As the field of targeted protein degradation continues to evolve, linkers like Benzyl-PEG7-MS will remain essential tools for the development of novel therapeutics.
